Tert-butyl methyl(5-nitropyridin-2-yl)carbamate
Overview
Description
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a chemical compound with the formula C11H15N3O4 . It is a complex organic compound that falls under the category of carbamates .
Synthesis Analysis
The synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is achieved by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone . The process involves complex organic reactions and requires precise control over reaction conditions .Molecular Structure Analysis
The molecular structure of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is represented by the SMILES string: [O-]N+=CN=C1N©C(OC©©C)=O)=O . This string represents the structure of the molecule in terms of the arrangement of atoms and their bonds .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl methyl(5-nitropyridin-2-yl)carbamate are complex and involve multiple steps . The compound can participate in various reactions due to the presence of nitro groups and carbamate groups .Physical And Chemical Properties Analysis
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate has a molecular weight of 253.25 . It is a solid at room temperature .Scientific Research Applications
Microwave-assisted Synthesis of Novel Carbamates
A notable application involves the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks. This method is highlighted for its efficiency in accessing new nitrogen-containing scaffolds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation. The study emphasizes the importance of parent carbonyl starting material selection in influencing the regiochemical outcomes of the reactions, leading to the creation of three libraries of compounds differentiated by a single structural parameter (Henry, Haupt, & Turner, 2009).
Synthesis of Spirocyclopropanated Analogues
Research has also been conducted on the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This process involves a key step of cocyclization, demonstrating the compound's utility in the synthesis of complex molecular structures with potential applications in agrochemistry (Brackmann et al., 2005).
Preparation of Substituted Pyridines
Another significant application is seen in the preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine. This process involves the nitration of 4-aminopyridine protected as alkyl carbamates, showcasing the versatility of the compound in creating pyridine derivatives with potential importance in pharmaceutical development (Bakke, Gautun, & Svensen, 2003).
Enantioselective Syntheses for Protease Inhibitors
The compound has also been utilized in enantioselective syntheses, such as the creation of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which is a building block for novel protease inhibitors. This showcases the compound's application in the meticulous design of molecules with specific stereochemistry for therapeutic applications (Ghosh, Cárdenas, & Brindisi, 2017).
properties
IUPAC Name |
tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNQHRVFIKKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.